Potassium trifluoro(6-(2-methoxy-2-oxoethyl)pyridin-3-yl)borate
Description
Potassium trifluoro(6-(2-methoxy-2-oxoethyl)pyridin-3-yl)borate is a borate salt with a pyridine ring substituted at the 3-position by a trifluoroborate group and at the 6-position by a 2-methoxy-2-oxoethyl moiety. The compound’s structure combines the electron-deficient nature of the trifluoroborate group with the electron-rich pyridine ring and ester functional group, making it a versatile intermediate in organometallic chemistry and catalysis.
Key properties inferred from structurally related compounds include:
- Molecular formula: Likely C₈H₇BF₃KNO₃ (based on substitution pattern).
- Stability: Expected to be air- and moisture-sensitive, requiring storage under inert conditions at 2–8°C .
- Applications: Likely used in Suzuki-Miyaura cross-coupling reactions or as a catalyst in esterification/amidation reactions, similar to potassium trifluoro(6-trifluoromethylpyridin-3-yl)borate .
Properties
Molecular Formula |
C8H8BF3KNO2 |
|---|---|
Molecular Weight |
257.06 g/mol |
IUPAC Name |
potassium;trifluoro-[6-(2-methoxy-2-oxoethyl)pyridin-3-yl]boranuide |
InChI |
InChI=1S/C8H8BF3NO2.K/c1-15-8(14)4-7-3-2-6(5-13-7)9(10,11)12;/h2-3,5H,4H2,1H3;/q-1;+1 |
InChI Key |
IQAFLYZULCWSLN-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CN=C(C=C1)CC(=O)OC)(F)(F)F.[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;trifluoro-[6-(2-methoxy-2-oxo-ethyl)-3-pyridyl]boranuide typically involves the reaction of a pyridylboronic acid derivative with potassium trifluoroborate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Potassium;trifluoro-[6-(2-methoxy-2-oxo-ethyl)-3-pyridyl]boranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the trifluoroborate group to other boron-containing functional groups.
Substitution: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve mild temperatures and neutral to slightly basic pH to maintain the stability of the trifluoroborate group .
Major Products
Major products formed from these reactions include boronic acids, boronate esters, and various substituted boron compounds. These products are valuable intermediates in organic synthesis and medicinal chemistry .
Scientific Research Applications
Potassium;trifluoro-[6-(2-methoxy-2-oxo-ethyl)-3-pyridyl]boranuide has several scientific research applications:
Biology: The compound is explored for its potential in labeling and imaging studies due to its unique boron-containing structure.
Medicine: Research is ongoing to investigate its potential as a precursor for boron-containing drugs, which may have applications in cancer therapy and other medical fields.
Industry: It is used in the development of advanced materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of potassium;trifluoro-[6-(2-methoxy-2-oxo-ethyl)-3-pyridyl]boranuide involves its ability to participate in transmetalation reactions. In Suzuki-Miyaura coupling, the compound transfers its boron-containing group to a palladium catalyst, facilitating the formation of a new carbon-carbon bond. This process involves the oxidative addition of the palladium catalyst to an electrophilic organic group, followed by transmetalation with the nucleophilic boron group .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyridyl Trifluoroborates
Key Observations :
- Electronic Effects : The 6-substituent modulates the pyridine ring’s electronic properties. Electron-withdrawing groups (e.g., Br, F, CHO) enhance the electrophilicity of the trifluoroborate group, while the methoxycarbonyl group in the target compound provides steric bulk and moderate electron withdrawal .
- Reactivity : Bromo and formyl substituents enable further functionalization (e.g., cross-coupling or oxidation), whereas the target compound’s ester group may limit reactivity to specific transformations (e.g., hydrolysis) .
Physicochemical Properties
Table 2: Physicochemical Properties
*Inferred from analogs.
Spectroscopic Data Comparison
Table 3: NMR Chemical Shifts (δ, ppm)
The ester group in the target compound is expected to deshield adjacent protons, resulting in distinct ¹H NMR signals compared to analogs with halide or aldehyde substituents .
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